

Structural and Physicochemical Profiling of Vamicamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Vamicamide

CAS No.: 97987-88-7

Cat. No.: B1682146

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As a Senior Application Scientist, I approach the characterization of active pharmaceutical ingredients (APIs) not merely as a compilation of static properties, but as a dynamic interplay between molecular architecture and physiological behavior. **Vamicamide** (also known as FK-176 or Urocut) is a highly specific muscarinic acetylcholine receptor (mAChR) antagonist. Originally developed for the treatment of urinary incontinence and overactive bladder, its structural design offers a masterclass in rational drug development[1].

This whitepaper deconstructs the chemical structure, molecular weight, synthetic optimization, and analytical methodologies of **Vamicamide**, providing researchers with a self-validating framework for its application in preclinical workflows.

Physicochemical Profiling & Structural Elucidation

The pharmacological efficacy of **Vamicamide** is intrinsically linked to its precise molecular weight and stereochemistry. With a molecular weight of 297.39 g/mol and an empirical formula of C₁₈H₂₃N₃O, **Vamicamide** falls perfectly within the optimal range for small-molecule drugs (Lipinski's Rule of Five)[2]. This molecular weight provides sufficient structural complexity to ensure high receptor affinity while remaining small enough to facilitate tissue penetration.

Table 1: Physicochemical and Pharmacological Properties

Property	Value	Causality / Significance
Molecular Weight	297.39 g/mol	Optimal size for penetrating detrusor muscle tissue while limiting excessive central nervous system (CNS) crossing.
Chemical Formula	C ₁₈ H ₂₃ N ₃ O	Provides the necessary atomic framework for mAChR interaction without unnecessary lipophilic bulk.
Stereochemistry	(2R, 4R)	The specific enantiomeric configuration ensures precise spatial alignment within the muscarinic receptor pocket.
Target Affinity (pA ₂)	6.82 (Bladder tissue)	Demonstrates high affinity for detrusor muscle mAChRs, effectively preventing cholinergic spasms.
Physical State	Solid (White Powder)	Stable form for long-term storage (-20°C for up to 3 years)[2].

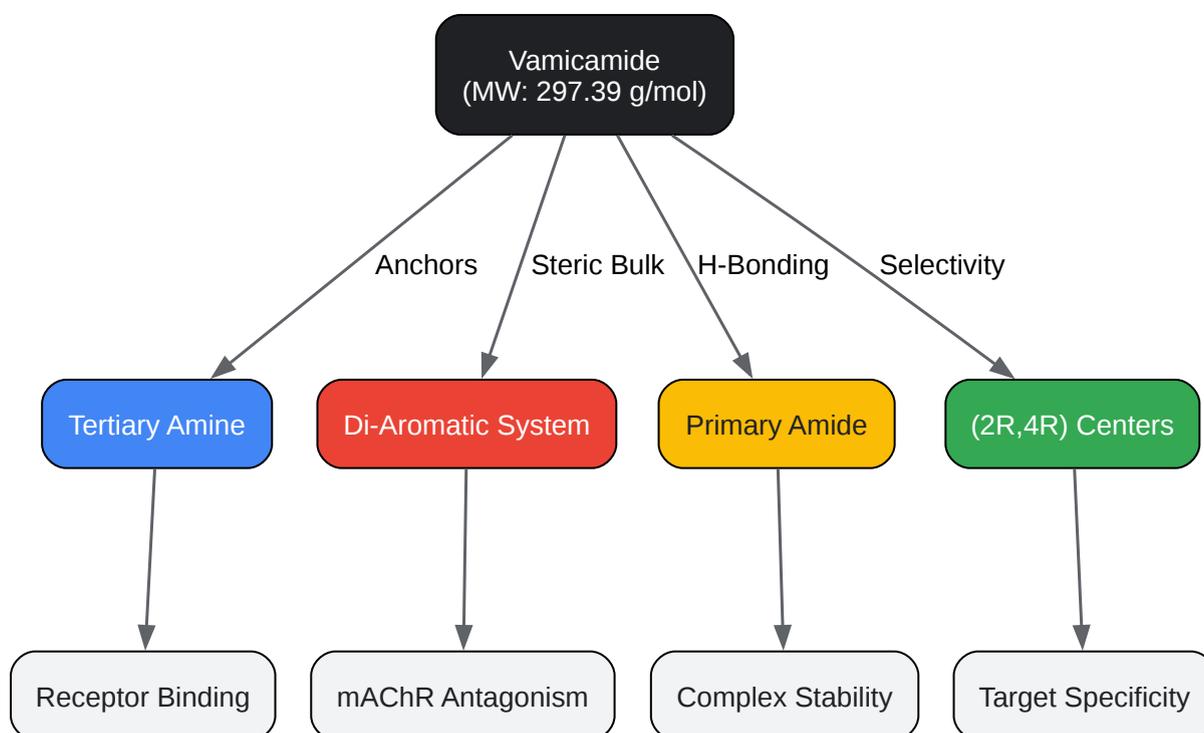
Structure-Activity Relationship (SAR)

The IUPAC name for **Vamicamide** is (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide[1]. Every functional group in this structure serves a distinct mechanistic purpose:

- Tertiary Amine (Dimethylamino group):** This moiety mimics the quaternary ammonium nitrogen of endogenous acetylcholine. At physiological pH, it becomes protonated, allowing it to anchor into the orthosteric binding site of the muscarinic receptor.
- Di-Aromatic System (Phenyl and Pyridine rings):** These bulky, lipophilic rings provide severe steric hindrance. Once the molecule is anchored, these rings occupy the receptor pocket,

preventing the conformational change required for G-protein activation, thereby conferring its antagonist properties[3].

- Primary Amide: Acts as a hydrogen bond donor and acceptor, stabilizing the drug-receptor complex and increasing target residence time.



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Caption: Structure-Activity Relationship (SAR) of **Vamicamide**'s functional groups.

Synthetic Workflows & Green Chemistry

Optimization

The synthesis of complex anticholinergic agents with multiple chiral centers often involves harsh reagents. During the initial scale-up of **Vamicamide** (FK-176), the synthetic route relied heavily on dichloromethane (DCM) as a solvent and generated substantial aluminum waste[4].

Causality for Optimization: DCM is a volatile, halogenated solvent with significant environmental and health liabilities. Furthermore, aluminum waste from traditional reduction steps complicates downstream purification and drastically increases the E-factor (kg waste / kg product). By transitioning to catalytic transformations and water-compatible processes guided by the principles of Green Chemistry, the E-factor and reaction mass efficiency (RME) of **Vamicamide**'s synthesis were dramatically improved[4]. This shift not only reduced environmental impact but also streamlined the isolation of the pure (2R, 4R) enantiomer, ensuring a self-validating, scalable synthetic route.

Experimental Protocols: Formulation and Analysis

To ensure scientific integrity during in vivo testing or quality control, protocols must be designed as self-validating systems. Below are the optimized methodologies for formulating and analyzing **Vamicamide**, complete with the causality behind each step.

Protocol A: Preparation of In Vivo Formulation (2 mg/mL)

When preparing **Vamicamide** for in vivo administration (e.g., to evaluate its²[2]), maintaining solubility without causing solvent toxicity is critical.

Table 2: In Vivo Formulation Composition

Component	Volume Fraction	Function in Formulation
DMSO	10%	Primary solvent; disrupts the crystal lattice of the solid drug.
PEG300	40%	Co-solvent; prevents precipitation during aqueous dilution.
Tween 80	5%	Non-ionic surfactant; stabilizes hydrophobic rings via micelle formation.
Saline/PBS	45%	Aqueous diluent; restores physiological osmolarity.

Step-by-Step Methodology:

- **Primary Solubilization:** Add 100 μL of DMSO to the pre-weighed **Vamicamide** powder. Causality: DMSO is a highly polar aprotic solvent that effectively breaks the intermolecular hydrogen bonds of the primary amide, ensuring complete initial dissolution.
- **Co-solvent Addition:** Add 400 μL of PEG300 and mix until clear. Causality: PEG300 acts as a bridging solvent. If aqueous buffer were added directly to the DMSO stock, the highly lipophilic di-aromatic system of **Vamicamide** would instantly precipitate.
- **Surfactant Stabilization:** Add 50 μL of Tween 80 and vortex. Causality: Tween 80 reduces the surface tension of the mixture and forms protective micelles around the drug molecules, shielding the hydrophobic domains from the upcoming aqueous phase.
- **Osmotic Balancing:** Slowly add 450 μL of Saline or PBS. Causality: This final step adjusts the osmolarity of the solution to physiological conditions, preventing tissue necrosis or osmotic shock upon administration[2]. Validation Check: The final solution must remain optically clear; any turbidity indicates micelle failure and requires reformulation.

Protocol B: HPLC-UV Quantification and Stability Assessment

To validate the purity and concentration of **Vamicamide** formulations, a robust High-Performance Liquid Chromatography (HPLC) method is required[5].

Step-by-Step Methodology:

- **Column Selection (C18 Reverse-Phase):** Utilize a high-efficiency C18 analytical column. Causality: The octadecyl carbon chain (C18) provides a highly hydrophobic stationary phase. **Vamicamide**'s phenyl and pyridine rings interact strongly with this phase via van der Waals forces, ensuring adequate retention time and separation from polar degradation products.
- **Mobile Phase Gradient:** Implement a gradient elution from 95% aqueous (0.1% Trifluoroacetic acid, TFA) to 95% acetonitrile. Causality: The tertiary amine in **Vamicamide** is ionizable. TFA acts as an ion-pairing agent, suppressing the ionization of the amine and preventing peak tailing. The increasing organic modifier (acetonitrile) gradually overcomes the hydrophobic interactions, eluting the compound as a sharp, symmetrical peak.
- **UV Detection at 254 nm:** Monitor the eluent using a UV-Vis detector. Causality: The conjugated pi-electron systems of the di-aromatic rings exhibit strong absorption in the UV region. Monitoring at 254 nm provides a high signal-to-noise ratio, ensuring accurate quantification.



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Caption: Step-by-step in vivo formulation and HPLC-UV quality control workflow.

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